2-Fluoro-4-nitrobenzoic acid

Acidity Physicochemical Property Pharmaceutical Intermediate

2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7) is a critical SNAr building block featuring ortho-fluorine activation essential for enzalutamide synthesis. The fluorine substituent uniquely controls regioselectivity in amine coupling, modulating metabolic stability and target binding of the final API. Substituting non-fluorinated or chloro analogs alters key reaction outcomes, compromising yield, purity, and pharmacological profile. This compound is also a key reagent for near-infrared fluorescent probes, where fluoro-nitro substitution tunes spectral properties for selective detection.

Molecular Formula C7H4FNO4
Molecular Weight 185.11 g/mol
CAS No. 403-24-7
Cat. No. B1330509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-nitrobenzoic acid
CAS403-24-7
Molecular FormulaC7H4FNO4
Molecular Weight185.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O
InChIInChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyMMWFMFZFCKADEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-nitrobenzoic Acid (403-24-7): A Strategic Ortho-Fluoro-Nitro Aromatic Building Block for Pharmaceutical Intermediates


2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7; C7H4FNO4; MW 185.11 g/mol) is an ortho-fluoro, para-nitro-substituted benzoic acid that serves as a critical synthetic intermediate in pharmaceutical and agrochemical development [1]. The compound features three distinct reactive handles on a single aromatic ring: a carboxylic acid, a nitro group, and a fluorine atom. This substitution pattern imparts specific physicochemical properties—including a predicted pKa of approximately 2.37–2.39 for the carboxylic acid moiety, a melting point of 170–172°C, and a predicted LogP of approximately 1.71—that are directly relevant to its utility as a building block in medicinal chemistry and targeted synthesis campaigns [2][3].

The Risks of Generic Substitution: Why 2-Fluoro-4-nitrobenzoic Acid Cannot Be Interchanged with Other Halogenated Nitrobenzoates


The ortho-fluorine substituent in 2-fluoro-4-nitrobenzoic acid confers distinct electronic and steric properties that are absent in its non-halogenated (4-nitrobenzoic acid), regioisomeric (e.g., 4-fluoro-3-nitrobenzoic acid), or alternative halogen (e.g., 2-chloro-4-nitrobenzoic acid) analogs [1]. The strong electron-withdrawing nature of fluorine, combined with its small van der Waals radius, uniquely activates the aromatic ring for nucleophilic aromatic substitution (SNAr) while simultaneously influencing the acidity and metabolic fate of any downstream molecules [2]. Generic substitution with a non-fluorinated or chloro analog may appear structurally similar but will inevitably alter key reaction outcomes including regioselectivity in coupling reactions, metabolic stability, and hydrogen-bonding capacity—directly impacting the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API) . The following quantitative evidence establishes the verifiable differentiation that mandates the use of this specific fluorinated building block.

Quantitative Evidence for Differentiating 2-Fluoro-4-nitrobenzoic Acid from Closest Analogs: Procurement-Relevant Data


pKa Shift Demonstrating Enhanced Carboxylic Acid Acidity Relative to Non-Fluorinated Parent

The presence of the ortho-fluorine atom significantly enhances the acidity of the carboxylic acid group in 2-fluoro-4-nitrobenzoic acid compared to the non-fluorinated parent compound, 4-nitrobenzoic acid. This increased acidity is a direct consequence of the strong inductive electron-withdrawing effect (-I) exerted by fluorine, which stabilizes the conjugate base. Quantitatively, 2-fluoro-4-nitrobenzoic acid exhibits a predicted pKa of approximately 2.37–2.39, representing a notable acid-strengthening effect relative to the pKa of 4-nitrobenzoic acid, which is approximately 3.44 [1][2].

Acidity Physicochemical Property Pharmaceutical Intermediate

Divergent Microbial Metabolism and Metabolic Dead-End Formation in Nocardia erythropolis

A direct comparative study in Nocardia erythropolis revealed fundamentally divergent metabolic pathways for 2-fluoro-4-nitrobenzoate versus the non-fluorinated analog 4-nitrobenzoate. While the non-fluorinated parent compound is completely metabolized, oxidation of the 2-fluoro derivative ceases prematurely at the acetate level, leading to the accumulation of the toxic metabolite fluoroacetate [1][2]. Specifically, washed-cell experiments demonstrated that 2-fluoro-4-nitrobenzoate oxidation halted with fluoroacetate found in the incubation medium and particularly within hot-ethanolic cell extracts, whereas 4-nitrobenzoate was fully degraded [1]. Additionally, all 2-halogeno-4-nitrobenzoates (including 2-fluoro and 2-chloro) strongly inhibited the induction of the p-nitrobenzoate-oxidation system, though both also acted as inducers [2].

Microbial Metabolism Biodegradation Enzyme Induction

Fluorine-Specific SNAr Activation for Regioselective Functionalization in API Synthesis

The ortho-fluorine atom in 2-fluoro-4-nitrobenzoic acid serves as an activating and directing group for nucleophilic aromatic substitution (SNAr) reactions, enabling regioselective functionalization that is not achievable with non-halogenated or alternative halogen analogs. The strong electron-withdrawing nature of fluorine, coupled with its ortho-relationship to the carboxylic acid and para-relationship to the nitro group, creates a unique electronic landscape on the aromatic ring that specifically activates the fluorine-bearing carbon for nucleophilic attack . This reactivity profile is critical for the compound's established role as a key building block in the synthesis of the androgen receptor inhibitor enzalutamide and other fluorinated active pharmaceutical ingredients (APIs) .

SNAr Nucleophilic Substitution Regioselectivity

Distinct Crystal Packing and Solid-State Properties Due to Ortho-Fluorine Substitution

The presence of the ortho-fluorine atom in 2-fluoro-4-nitrobenzoic acid influences intermolecular interactions and crystal packing compared to its non-fluorinated or regioisomeric analogs. Quantum chemical calculations performed within the density functional theory (DFT) framework for ortho-fluoro and ortho-chloro substituted benzoic acids reveal that fluorine's high electronegativity and small size uniquely affect both the isolated molecule geometry and the crystalline phase packing [1]. While direct comparative crystallographic data for 2-fluoro-4-nitrobenzoic acid versus 4-nitrobenzoic acid is limited in the public domain, class-level inference from halogenated benzoic acid studies indicates that ortho-fluorine substitution consistently alters melting point, solubility, and hygroscopicity—all critical parameters for industrial handling, formulation, and long-term storage [2]. The target compound exhibits a melting point range of 170–172°C and appears as a white to light yellow crystalline powder [3][4].

Solid-State Chemistry Crystallography Process Chemistry

Validated Research and Industrial Application Scenarios for 2-Fluoro-4-nitrobenzoic Acid Based on Quantitative Differentiation


Synthesis of Fluorinated Androgen Receptor Inhibitors (e.g., Enzalutamide)

2-Fluoro-4-nitrobenzoic acid is a key starting material in the synthesis of enzalutamide and related androgen receptor inhibitors. The ortho-fluorine atom is retained in the final drug molecule, where it enhances metabolic stability and target binding . The compound's specific SNAr reactivity, as established in Section 3, enables the regioselective introduction of amine nucleophiles at the fluorine-bearing position, a step that is central to the construction of the enzalutamide scaffold . Procurement of this specific fluoro-nitrobenzoic acid, rather than a non-fluorinated or chloro analog, is essential for maintaining the synthetic route integrity and achieving the desired pharmacological properties of the final API.

Near-Infrared Fluorescent Probe Development for Sodium Disulfide (Na2S2) Detection

As demonstrated in patent literature, 2-fluoro-4-nitrobenzoic acid is a critical reagent in the preparation of a near-infrared fluorescent probe molecule for the rapid, selective, and highly sensitive detection of sodium disulfide [1]. The unique electronic influence of the fluoro-nitro substitution pattern on the benzoic acid core is essential for tuning the probe's spectral properties and achieving the high selectivity required for biological and environmental sensing applications [1]. Substituting a different aromatic acid would compromise the probe's performance.

Metabolic Probe and Enzyme Inhibition Studies in Microbial Systems

The well-documented divergent metabolism of 2-fluoro-4-nitrobenzoate in Nocardia erythropolis, characterized by the formation of the metabolic dead-end product fluoroacetate, establishes this compound as a valuable tool for studying enzyme induction and catabolic pathways in soil bacteria [2][3]. Its ability to both induce and inhibit the p-nitrobenzoate-oxidation system makes it a unique probe for dissecting the regulatory mechanisms of aromatic compound degradation, providing insights that cannot be obtained using the non-halogenated parent compound.

Building Block for Continuous Flow Chemistry and Process Intensification

The favorable physicochemical properties of 2-fluoro-4-nitrobenzoic acid, including its relatively low melting point (170–172°C) and solubility profile, make it well-suited for emerging continuous flow chemistry applications [4][5]. The fluorine atom's activation of the aromatic ring for SNAr chemistry, combined with the compound's manageable handling characteristics, supports the development of more efficient, scalable, and environmentally sustainable synthetic processes for fluorinated intermediates [6].

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